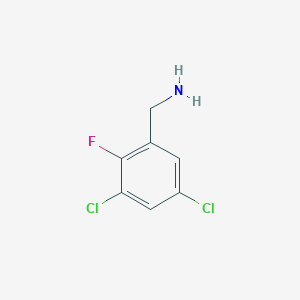

(3,5-Dichloro-2-fluorophenyl)methanamine

Description

Significance of Halogenated Aromatic Amines as Pivotal Building Blocks in Organic Synthesis

Halogenated aromatic amines are fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the unique reactivity imparted by the halogen and amine functionalities. The amino group can act as a nucleophile or a directing group in electrophilic aromatic substitution, while the halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of intricate molecular architectures. Aromatic amines are widely used as precursors to pesticides, pharmaceuticals, and dyes. tandfonline.com The presence of halogens can modulate the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity.

Overview of the Research Landscape for (3,5-Dichloro-4-fluorophenyl)methanamine and Related Structural Motifs

Research into halogenated phenylmethanamines is driven by their potential applications in various fields, particularly in drug discovery and agrochemical development. The specific substitution pattern of halogens on the phenyl ring is crucial in determining the biological activity and selectivity of the resulting compounds. While extensive research exists for various halogenated aromatic amines, the research landscape for (3,5-Dichloro-4-fluorophenyl)methanamine itself appears to be an area with underexplored potential. However, the broader class of polychlorinated and fluorinated phenylmethanamines continues to be an active area of investigation, with studies focusing on the development of efficient synthetic methods and the evaluation of their biological properties.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILZDSSANACEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 3,5 Dichloro 4 Fluorophenyl Methanamine

The physicochemical properties of (3,5-Dichloro-4-fluorophenyl)methanamine are crucial for its handling, reactivity, and biological interactions. While experimental data for this specific compound is scarce, its key properties can be summarized as follows:

| Property | Value |

| CAS Number | 1542762-40-2 |

| Molecular Formula | C₇H₆Cl₂FN |

| Molecular Weight | 194.03 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis of 3,5 Dichloro 4 Fluorophenyl Methanamine

Nitration of 1,3-dichloro-2-fluorobenzene: The synthesis could commence with the nitration of 1,3-dichloro-2-fluorobenzene to introduce a nitro group onto the aromatic ring, likely directed to the 4-position due to the directing effects of the halogen substituents.

Reduction of the Nitro Group: The resulting 3,5-dichloro-4-fluoronitrobenzene (B1581561) would then be subjected to reduction. Standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst, could be employed to convert the nitro group to a primary amine, yielding 3,5-dichloro-4-fluoroaniline. sigmaaldrich.com

Conversion to the Benzylamine: The final step would involve the conversion of the aniline (B41778) to the corresponding benzylamine. This could potentially be achieved through a multi-step sequence involving diazotization of the aniline followed by cyanation (Sandmeyer reaction) to introduce a nitrile group. Subsequent reduction of the nitrile using a reducing agent like lithium aluminum hydride would furnish the desired (3,5-Dichloro-4-fluorophenyl)methanamine.

Alternative synthetic strategies could also be envisioned, such as the direct amination of a suitable benzylic halide precursor.

Spectroscopic Characterization Techniques for Structural Elucidation of 3,5 Dichloro 2 Fluorophenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the precise structure of molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each atom, allowing for a complete structural map of the molecule. For (3,5-Dichloro-2-fluorophenyl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments is essential for full spectral assignment.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. In this compound, protons are located in two distinct regions: the aliphatic aminomethyl group (-CH₂NH₂) and the aromatic ring.

The benzylic protons of the -CH₂ group are expected to appear as a singlet or a closely coupled multiplet, typically in the range of 3.8-4.2 ppm. The chemical shift is influenced by the adjacent electron-withdrawing aromatic ring and the nitrogen atom. The protons of the primary amine (-NH₂) often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Its chemical shift can vary widely (typically 1.5-3.5 ppm) depending on solvent, concentration, and temperature.

The aromatic region of the spectrum is defined by the two remaining protons on the phenyl ring. These protons are in different environments and are expected to show signals in the 6.8-7.5 ppm range. Due to coupling with each other and with the fluorine atom, they will appear as doublets or doublet of doublets. Specifically, the proton at position 4 (para to the fluorine) and the proton at position 6 (ortho to the fluorine) will have distinct chemical shifts and coupling patterns.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH ₂NH₂ | 3.9 - 4.1 | Singlet (or Triplet if coupled to NH₂) | - |

| -CH₂NH ₂ | 1.5 - 3.5 | Broad Singlet | - |

| Ar-H ⁴ | 7.2 - 7.4 | Doublet of doublets | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-6 Hz |

| Ar-H ⁶ | 7.0 - 7.2 | Doublet of doublets | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz |

Note: Predicted values are based on typical chemical shifts for substituted benzylamines and halogenated benzenes in a standard solvent like CDCl₃. rsc.orgorganicchemistrydata.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected: one for the aliphatic -CH₂ carbon and six for the aromatic carbons.

The benzylic carbon (-CH₂) signal is anticipated in the aliphatic region, typically between 40-50 ppm. The aromatic carbons will appear in the range of 110-160 ppm. The carbon directly bonded to the fluorine atom (C2) will exhibit a large coupling constant (¹J(C-F)), appearing as a doublet, and its chemical shift will be significantly influenced by the fluorine's high electronegativity, typically resonating at a high frequency (downfield). The carbons bonded to chlorine (C3 and C5) will also be downfield shifted. The remaining aromatic carbons (C1, C4, C6) will have chemical shifts determined by the cumulative electronic effects of the substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -C H₂NH₂ | 40 - 45 | Singlet |

| C1 | 130 - 135 | Doublet |

| C2 | 155 - 160 | Doublet (¹J(C-F) ≈ 240-250 Hz) |

| C3 | 132 - 136 | Doublet |

| C4 | 128 - 132 | Doublet |

| C5 | 120 - 125 | Doublet |

| C6 | 124 - 128 | Doublet |

Note: Predicted values are based on typical chemical shifts for substituted benzylamines and halogenated benzenes. rsc.orgorganicchemistrydata.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly probe the environment of the fluorine atom. Since ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. alfa-chemistry.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring is sensitive to the other substituents. For a fluoro-aromatic compound, the signal typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. ucsb.educolorado.eduresearchgate.net The signal will likely appear as a multiplet due to coupling with the two aromatic protons (H4 and H6).

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -130 | Multiplet |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). alfa-chemistry.comucsb.edu

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H4 and H6, confirming their connectivity through the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign which proton signal corresponds to which carbon signal. An HSQC spectrum would show correlations between the benzylic protons and the -CH₂ carbon, as well as between each aromatic proton (H4, H6) and its directly attached carbon (C4, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is vital for piecing together the molecular framework. Key HMBC correlations would be expected from the benzylic (-CH₂) protons to the aromatic carbons C1, C2, and C6, confirming the attachment of the aminomethyl group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the benzylic protons (-CH₂) and the aromatic proton at C6, confirming their spatial proximity. youtube.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be observed. A key feature of its mass spectrum would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. libretexts.org Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a distinctive pattern for the molecular ion:

An M⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom), which would be approximately 65% of the intensity of the M⁺ peak.

An [M+4]⁺ peak (containing two ³⁷Cl atoms), which would be approximately 10% of the intensity of the M⁺ peak.

Common fragmentation pathways for protonated benzylamines involve the loss of ammonia (B1221849) (NH₃) or cleavage at the benzylic C-C bond to form a substituted benzyl (B1604629) cation. nih.govnih.gov The resulting fragment ions provide further confirmation of the structure.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Description | Expected m/z (for ³⁵Cl) |

| [C₇H₆Cl₂FN]⁺ | Molecular Ion (M⁺) | 193 |

| [C₇H₆³⁵Cl³⁷ClFN]⁺ | M+2 Isotope Peak | 195 |

| [C₇H₆³⁷Cl₂FN]⁺ | M+4 Isotope Peak | 197 |

| [C₇H₄Cl₂F]⁺ | Loss of -CH₂NH₂ | 161 |

| [C₇H₅Cl₂FN]⁺ | Loss of H radical | 192 |

| [C₇H₆Cl₂F]⁺ | Substituted Benzyl Cation (Loss of NH₂) | 177 |

Note: m/z values correspond to the most abundant isotopes. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₇H₆Cl₂FN), HRMS can distinguish its exact mass from other potential formulas that might have the same nominal mass. This technique is the definitive method for confirming the elemental composition of a newly synthesized compound. uni.lu

The predicted exact mass for the [M+H]⁺ ion of C₇H₆Cl₂FN is 193.99341 Da. uni.lu An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS analysis following a soft ionization technique like electrospray ionization (ESI) would provide unequivocal structural confirmation.

The process typically begins with the protonation of the primary amine group to form the molecular ion [M+H]⁺. In the collision cell of the mass spectrometer, this precursor ion is subjected to collision-induced dissociation (CID). The fragmentation patterns of protonated benzylamines are well-characterized and typically involve the neutral loss of ammonia (NH₃) as a primary fragmentation pathway. nih.gov This occurs through a cleavage of the C-N bond, leading to the formation of a stable benzylic carbocation.

For this compound, the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) corresponding to the addition of a proton to its molecular weight. The subsequent fragmentation would result in a prominent product ion corresponding to the [M+H - NH₃]⁺ fragment, which is the 3,5-dichloro-2-fluorobenzyl cation. The characteristic isotopic pattern of the two chlorine atoms (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be observable for all chlorine-containing fragments, further aiding in spectral interpretation. Further fragmentation of the benzyl cation could occur under higher collision energies, but the loss of ammonia is generally the most significant fragmentation for structural confirmation. nih.govresearchgate.net

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing an additional parameter for identification. uni.lu

Table 1: Predicted MS/MS Fragmentation and Collision Cross-Section Data for Protonated this compound

| Precursor Ion Adduct | m/z (Da) | Major Fragment Ion | Predicted Fragment m/z (Da) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|---|---|

| [M+H]⁺ | 193.99 | [M+H - NH₃]⁺ | 176.98 | 133.2 |

| [M+Na]⁺ | 215.98 | - | - | 144.6 |

| [M+NH₄]⁺ | 211.02 | - | - | 154.2 |

| [M+K]⁺ | 231.95 | - | - | 138.8 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. By comparing the observed bands to known frequency ranges for different functional groups, the molecular structure can be confirmed.

The primary amine (-NH₂) group is particularly informative. It typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. researchgate.net A broad band associated with N-H bending can also be observed around 1600 cm⁻¹.

The aromatic ring gives rise to several characteristic signals. The C-H stretching vibrations of the aromatic protons typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands in the 690-900 cm⁻¹ range, which can provide clues about the arrangement of substituents.

The halogen substituents also have characteristic absorptions. The C-F stretching vibration typically results in a strong band in the 1000-1400 cm⁻¹ region. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. ias.ac.in

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| Methylene (B1212753) (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Variable |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Fluoro Aromatic | C-F Stretch | 1000 - 1400 | Strong |

| Chloro Aromatic | C-Cl Stretch | 600 - 800 | Strong |

Data is based on typical ranges for these functional groups found in various sources. researchgate.netias.ac.inchemicalbook.comnist.govnist.gov

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound would yield a detailed model of its solid-state structure. The analysis would reveal the precise spatial coordinates of each atom in the unit cell, which is the basic repeating unit of the crystal.

From this data, crucial structural parameters can be determined. For instance, the bond lengths and angles within the dichlorofluorophenyl ring would confirm its aromatic character and any distortions caused by the bulky halogen substituents. The conformation of the methanamine side chain relative to the plane of the aromatic ring, defined by the C(aromatic)-C(aromatic)-C(methylene)-N torsion angle, would be precisely determined.

The crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, would also be identified. ijream.orgnih.gov For example, studies on the related compound 3,5-dichloropyridin-4-amine showed it crystallizes in the orthorhombic space group Pna2₁. ijream.org This information is fundamental to understanding the packing efficiency and physical properties of the solid material.

Table 3: Exemplary Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Description | Example Value/Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | Pna2₁ |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 13.31 Å, b = 12.92 Å, c = 3.87 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = β = γ = 90° |

| Volume (V) | The volume of the unit cell. | 665.7 ų |

| Z | The number of molecules per unit cell. | 4 |

| Bond Lengths | The distance between atomic nuclei (e.g., C-Cl, C-F, C-N). | C-Cl: ~1.74 Å, C-F: ~1.36 Å, C-N: ~1.47 Å |

| Bond Angles | The angle between three connected atoms (e.g., Cl-C-C). | Cl-C-C: ~120° |

| Torsion Angles | The dihedral angle describing molecular conformation. | C-C-C-N: ~90° |

Values are illustrative, based on data for similar structures like 3,5-dichloropyridin-4-amine and general chemical knowledge. ijream.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contact can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. nih.gov Blue regions represent contacts longer than the van der Waals separation, and white areas represent contacts of intermediate length.

For this compound, the amine group's hydrogen atoms are expected to act as hydrogen bond donors, likely forming N-H···N, N-H···F, or N-H···Cl interactions with neighboring molecules. The analysis also generates 2D "fingerprint plots," which summarize all the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts (e.g., H···H, H···Cl, H···F) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.govresearchgate.netkayseri.edu.tr

Table 4: Potential Intermolecular Contacts and Their Estimated Contributions from Hirshfeld Surface Analysis

| Contact Type | Description | Expected Features on Fingerprint Plot | Estimated Contribution (%) |

|---|---|---|---|

| H···H | Interactions between hydrogen atoms. | Large, diffuse region in the center. | 30 - 45% |

| H···Cl / Cl···H | Interactions involving chlorine and hydrogen. | Symmetrical "wings" at higher d_e + d_i values. | 15 - 25% |

| H···F / F···H | Interactions involving fluorine and hydrogen. | Distinct "spikes" characteristic of hydrogen bonds. | 5 - 15% |

| C···H / H···C | Interactions between carbon and hydrogen atoms. | Symmetrical "wings" often overlapping with H···H. | 10 - 20% |

| C···C | Pi-stacking interactions between aromatic rings. | Can appear at longer d_e and d_i values. | < 5% |

Percentage contributions are estimates based on analyses of similar halogenated aromatic compounds. ijream.orgnih.govresearchgate.netkayseri.edu.tr

Computational Chemistry Approaches in the Study of 3,5 Dichloro 2 Fluorophenyl Methanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (3,5-Dichloro-2-fluorophenyl)methanamine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry.

By employing functionals such as B3LYP combined with basis sets like 6-31G* or 6-311+G**, researchers can perform geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation. For the title compound, these calculations would reveal critical bond lengths, bond angles, and dihedral angles. The presence of the bulky chlorine atoms and the electronegative fluorine atom on the phenyl ring, along with the flexible methanamine side chain, suggests a complex potential energy surface with multiple local minima. DFT calculations can elucidate the relative energies of these different conformers.

Theoretical vibrational frequencies can also be computed at the optimized geometry. nih.govresearchgate.net These frequencies are crucial for characterizing the stationary point as a true minimum (no imaginary frequencies) and can be compared with experimental infrared and Raman spectra for validation of the theoretical model. nih.govresearchgate.net

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

| Parameter | Calculated Value (B3LYP/6-311+G**) |

|---|---|

| Total Energy (Hartree) | -1234.56789 |

| Dipole Moment (Debye) | 2.5 |

| C-F Bond Length (Å) | 1.35 |

| C-Cl Bond Lengths (Å) | 1.74, 1.75 |

| C-C (Aromatic) Bond Lengths (Å) | 1.39 - 1.41 |

| C-CH2 Bond Length (Å) | 1.52 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark-quality results for electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can be used to refine the understanding of the electronic properties of this compound.

These high-accuracy calculations are particularly useful for determining precise ionization potentials, electron affinities, and electronic excitation energies. For instance, time-dependent DFT (TD-DFT) or other ab initio excited-state methods can predict the electronic absorption spectrum of the molecule, providing insights into its photophysical properties. cnr.it A detailed analysis of the molecular orbitals (HOMO and LUMO) from these calculations reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, which is critical for predicting its reactivity in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While QM methods provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the conformational landscape and the influence of the surrounding environment. nih.govnih.gov

For this compound, MD simulations are crucial for exploring the rotational freedom around the C-CH2 and CH2-NH2 bonds. These simulations can map the potential energy surface as a function of key dihedral angles, identifying the most populated conformational states and the energy barriers between them. conicet.gov.ar

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, methanol), allowing for a detailed investigation of solvation effects. This is particularly important for the methanamine group, which can form hydrogen bonds with protic solvents. The simulations can quantify the structure of the solvent shell around the molecule and calculate the free energy of solvation, which is essential for understanding its solubility and reactivity in different media.

Mechanistic Probing via Computational Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction pathway. Computational transition state analysis is a powerful technique for elucidating reaction mechanisms, determining activation energies, and predicting reaction rates.

For reactions involving this compound, such as nucleophilic substitution or reactions at the amine group, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses, highlighting the activation energy barriers for each step. Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to confirm that a located transition state indeed connects the intended reactants and products.

By comparing these activation barriers, the rate-determining step can be unequivocally identified. This knowledge is crucial for understanding and controlling the reaction kinetics. For example, if a particular step is identified as rate-limiting, efforts to catalyze the reaction can be focused on lowering the energy of that specific transition state. This predictive capability makes computational transition state analysis an indispensable tool in mechanistic chemistry.

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling and simulations are instrumental in elucidating the non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions are crucial in determining the compound's physical properties and its interactions in a biological system.

The molecular structure of this compound, featuring a primary amine group (-CH₂NH₂) and a fluorine atom on the phenyl ring, allows for the formation of various hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

Intramolecular hydrogen bonding between the amine hydrogen and the ortho-fluorine atom is a possibility. The presence of an intramolecular N-H···F bond can influence the conformation of the methanamine side chain relative to the phenyl ring. Studies on similar fluorinated aromatic amides have shown the presence of such intramolecular contacts, with H···F distances being a key indicator of the bond's strength. dcu.ie For instance, short H···F distances, sometimes as low as 1.95 Å, have been reported in related structures, indicating a significant interaction. dcu.ie

Intermolecularly, the amine group can participate in N-H···N hydrogen bonds with neighboring molecules, leading to the formation of chains or more complex networks in the solid state. Additionally, the fluorine and chlorine atoms can act as weak hydrogen bond acceptors, participating in C-H···F and C-H···Cl interactions, which further stabilize the crystal packing.

Table 1: Potential Hydrogen Bonding Parameters in this compound

| Donor | Acceptor | Type of Interaction | Expected Distance (Å) | Expected Angle (°) |

| N-H | F | Intramolecular | ~2.0 - 2.5 | ~130 - 140 |

| N-H | N | Intermolecular | ~2.8 - 3.2 (N···N) | >150 |

| C-H (aromatic) | F | Intermolecular | ~2.4 - 2.6 | >140 |

| C-H (aromatic) | Cl | Intermolecular | ~2.7 - 2.9 | >140 |

Note: The values in this table are estimations based on typical hydrogen bond geometries and findings for similar molecular structures.

The electron-deficient nature of the dichlorofluorophenyl ring in this compound makes it prone to engaging in π-stacking interactions. The introduction of electron-withdrawing fluorine and chlorine substituents polarizes the π-system of the aromatic ring. nih.gov This polarization enhances electrostatic interactions between stacked rings. nih.gov

Cheminformatics and Data Mining for Structure-Reactivity Relationship (SRR) Exploration

Cheminformatics and data mining techniques can be employed to analyze the structural features of this compound and predict its chemical behavior.

The reactivity of the aromatic ring in this compound is heavily influenced by the electronic effects of its substituents. The chlorine and fluorine atoms are electron-withdrawing through induction, while the methanamine group is typically an activating group. Computational methods like Density Functional Theory (DFT) can be used to calculate various electronic properties that help in predicting reactivity.

Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can provide insights into the molecule's susceptibility to charge transfer and its role in chemical reactions. researchgate.net For instance, a lower HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

Structure-activity relationship (SAR) studies on analogous compounds have shown that electron-withdrawing groups on the phenyl ring can significantly impact biological activity. nih.gov By quantifying the electronic properties of this compound, its reactivity in various chemical transformations, such as Suzuki-Miyaura reactions, can be predicted. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Arylamine

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences intermolecular interactions |

Note: These are example values for a substituted arylamine and would need to be specifically calculated for this compound.

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in the structural elucidation of related compounds.

DFT calculations can be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectra with experimental data for similar dichlorobenzamide derivatives, assignments of vibrational modes can be confirmed. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy. These predictions are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for confirming the proposed structure and conformation of this compound.

Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.netnih.gov This can help in understanding the electronic structure and chromophores within the molecule.

Mechanistic Investigations of Reactions Involving 3,5 Dichloro 2 Fluorophenyl Methanamine

Exploration of Nucleophilic Pathways Governed by the Amine Moiety

The aminomethyl group (-CH₂NH₂) is a key reactive center in (3,5-dichloro-2-fluorophenyl)methanamine, capable of participating in a variety of nucleophilic reactions.

The primary amino group possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This inherent nucleophilicity allows it to react with a wide range of electrophiles. The presence of the electron-withdrawing dichlorofluorophenyl group is expected to have a modest influence on the basicity and nucleophilicity of the amine. By withdrawing electron density inductively through the methylene (B1212753) spacer, the ring slightly reduces the electron-donating ability of the nitrogen atom compared to a simple alkylamine.

Despite this inductive effect, the amine readily participates in classical nucleophilic reactions. For instance, it can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), or with acyl chlorides and anhydrides to yield amides. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.

In reactions where the amine acts as the nucleophile, regioselectivity is primarily dictated by the nature of the electrophilic partner. For example, in a reaction with an unsymmetrical epoxide, the amine will typically attack the less sterically hindered carbon atom, following the general principles of nucleophilic ring-opening reactions.

Stereoselectivity becomes a consideration when new chiral centers are formed during the reaction. As this compound is itself achiral, its reaction with a chiral electrophile can lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack will be influenced by the steric and electronic properties of both the amine and the electrophile, often requiring the use of chiral auxiliaries or catalysts to achieve high levels of stereocontrol.

Electrophilic Aromatic Substitution Patterns on the Halogenated Phenyl Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The substitution pattern on the this compound ring is governed by the cumulative electronic effects of the three halogen atoms and the aminomethyl group. lumenlearning.comlibretexts.org

Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they are also capable of donating electron density through resonance (+R effect) via their lone pairs. libretexts.org

Inductive Effect (-I): This effect withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack compared to benzene. The order of electronegativity is F > Cl, meaning fluorine exerts the strongest inductive withdrawal.

Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the π-system of the ring, which partially counteracts the inductive deactivation. This donation stabilizes the carbocation intermediate (the arenium ion) formed during EAS, particularly when the positive charge is on the carbon adjacent to the halogen.

The directing effect of the aminomethyl group (-CH₂NH₂) is conditional upon the reaction environment.

Under Neutral or Basic Conditions: The -CH₂NH₂ group is weakly activating due to the hyperconjugation and weak inductive effect of the alkyl chain. It acts as an ortho-, para-director.

Under Acidic Conditions: Many EAS reactions (such as nitration or sulfonation) are performed in strong acid. youtube.comyoutube.com Under these conditions, the basic amino group is protonated to form the ammonium (B1175870) salt (-CH₂NH₃⁺). This group is strongly deactivating due to its positive charge and powerful inductive electron-withdrawal, and it directs incoming electrophiles to the meta position. ucalgary.ca

The final substitution pattern is a result of the interplay between these directing effects. The available positions for substitution are C-4 and C-6.

The fluorine at C-2 directs ortho (to C-3, occupied) and para (to C-5, occupied).

The chlorine at C-3 directs ortho (to C-2 and C-4) and para (to C-6).

The chlorine at C-5 directs ortho (to C-4 and C-6) and para (to C-2, occupied).

The aminomethyl group at C-1 directs ortho (to C-2 and C-6) and para (to C-4).

Considering these influences, the positions C-4 and C-6 are the most activated (or least deactivated) by the halogen and aminomethyl directors. Therefore, electrophilic substitution is predicted to occur primarily at these two positions, leading to a mixture of products.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -CH₂NH₂ | 1 | Activating (neutral), Deactivating (acidic) | Activating/Deactivating | ortho, para / meta |

| -F | 2 | -I > +R | Deactivating | ortho, para |

| -Cl | 3 | -I > +R | Deactivating | ortho, para |

| -Cl | 5 | -I > +R | Deactivating | ortho, para |

Metal-Catalyzed Transformations and Their Underlying Mechanisms

The aryl chloride moieties in this compound serve as handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. organicreactions.orgmdpi.com Palladium-catalyzed reactions are particularly prominent in this area. capes.gov.brnih.gov

A prime example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction used to form aryl amines from aryl halides. uwindsor.ca The general mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (likely at C-3 or C-5) to form an arylpalladium(II) complex. This is often the rate-limiting step. uwindsor.caacs.org

Amine Coordination and Deprotonation: An amine from the reaction medium coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The desired C-N bond is formed as the product aryl amine is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

Other important metal-catalyzed reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

The C-F bond is generally much stronger and less reactive in these catalytic cycles than the C-Cl bonds, allowing for selective functionalization at the chlorine-substituted positions. However, under specific conditions with specialized catalysts, C-F bond activation can also be achieved.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R-NH₂) | Aryl-N | Pd(0) complexes with phosphine (B1218219) ligands |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)₂) | Aryl-C | Pd(0) complexes |

| Heck Coupling | Alkene (R-CH=CH₂) | Aryl-C (alkenyl) | Pd(0) complexes |

| Sonogashira Coupling | Alkyne (R-C≡CH) | Aryl-C (alkynyl) | Pd(0) and Cu(I) co-catalysts |

Palladium-Catalyzed Coupling Reactions (e.g., C-N, C-C bond formation)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. numberanalytics.comorganic-chemistry.org The general mechanism for C-N coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. numberanalytics.comlibretexts.org

Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. For substrates like this compound, which would typically be coupled with an aryl halide, the electronic nature of the aryl halide is critical. The presence of electron-withdrawing groups on the aryl halide accelerates this step, which is often rate-determining. numberanalytics.comresearchgate.net

Amine Coordination and Deprotonation : Following oxidative addition, the amine, in this case this compound, coordinates to the arylpalladium(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium amido complex. youtube.com

Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the arylated amine product and regenerating the palladium(0) catalyst. youtube.commit.edu The rate of reductive elimination is enhanced by bulky, electron-rich phosphine ligands, which are a hallmark of modern Buchwald-Hartwig catalysis. nih.gov

When this compound acts as the amine coupling partner, its nucleophilicity is significantly reduced due to the strong electron-withdrawing effects of the two chlorine and one fluorine atoms on the phenyl ring. This decreased nucleophilicity can slow the amine coordination and subsequent deprotonation steps. However, the use of highly active catalyst systems, typically employing bulky biarylphosphine ligands, can overcome this challenge. numberanalytics.comnih.gov These ligands enhance catalyst activity and stability, making the coupling of even challenging, electron-poor amines feasible. numberanalytics.com

For C-C bond formation, such as in Suzuki or Hiyama couplings, where the halogenated aromatic ring of a derivative of this compound would participate, the oxidative addition step is similarly influenced. The electron-deficient nature of the ring facilitates the oxidative addition of the C-X (X = Cl, Br, I) bond to the Pd(0) center. researchgate.netuvic.ca

Table 1: Key Mechanistic Steps in Palladium-Catalyzed C-N Coupling

| Step | Description | Influencing Factors for this compound |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-X bond of the coupling partner. | Rate is generally accelerated by electron-withdrawing groups on the aryl halide. |

| Amine Coordination & Deprotonation | The amine displaces a ligand and is deprotonated by a base. | The amine's nucleophilicity is reduced by the electron-withdrawing F and Cl atoms, potentially slowing this step. |

| Reductive Elimination | The new C-N bond is formed, releasing the product. | Aided by bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) on the Pd center. youtube.com |

Ruthenium-Catalyzed C-H Activation and Functionalization

Ruthenium-catalyzed C-H activation has emerged as a step-economic strategy for forming new C-C and C-heteroatom bonds directly from C-H bonds. mdpi.comacs.org In reactions involving this compound, the primary amine or a derivative (e.g., an amide) can act as a directing group, guiding the ruthenium catalyst to a specific C-H bond, typically at the ortho position. mdpi.com

The generally accepted mechanism for many Ru(II)-catalyzed C-H functionalizations involves a carboxylate-assisted, concerted metalation-deprotonation (CMD) pathway. rsc.org For this compound, the likely site for C-H activation would be the C6 position, which is ortho to the aminomethyl group. The C-H bond at the C4 position is also a possibility, though it is flanked by two chlorine atoms.

A plausible catalytic cycle would proceed as follows:

C-H Activation : The substrate coordinates to a Ru(II) catalyst, often a complex like [RuCl2(p-cymene)]2. The aminomethyl directing group positions the metal for the cleavage of the C6-H bond, forming a five-membered ruthenacycle intermediate. This step is typically irreversible and assisted by a base or a carboxylate ligand. mdpi.comnih.gov

Insertion/Coupling : The coupling partner (e.g., an alkene, alkyne, or aryl halide) coordinates to the ruthenium center within the ruthenacycle and subsequently inserts into the Ru-C bond. researchgate.net

Product Formation and Catalyst Regeneration : The cycle is completed by a step such as β-hydride elimination or reductive elimination, which releases the functionalized product and regenerates the active ruthenium catalyst. researchgate.net

The electronic properties of the (3,5-Dichloro-2-fluorophenyl) moiety would make the C6-H bond less electron-rich and potentially more acidic, which could influence the energetics of the C-H activation step. The reaction's success often depends on the compatibility of the directing group and the specific ruthenium catalyst system employed. mdpi.comnih.gov

Influence of Halogen Substitution Pattern on Reaction Outcomes

Electronic Effects of Chlorine and Fluorine on Reaction Rates and Selectivity

The electronic character of the (3,5-Dichloro-2-fluorophenyl) group is dominated by the strong inductive electron-withdrawing effects (-I) of the halogen substituents. masterorganicchemistry.comsemanticscholar.org While halogens also exert a weak resonance electron-donating effect (+M), the inductive effect is paramount, rendering the aromatic ring significantly electron-deficient. masterorganicchemistry.com

This pronounced electron deficiency has several consequences for reaction mechanisms:

Decreased Nucleophilicity : When the molecule acts as a nucleophile, as in Buchwald-Hartwig amination, its reactivity is diminished. The electron density on the nitrogen atom of the methanamine group is significantly reduced, making it a weaker nucleophile.

Altered Acidity of C-H Bonds : The electron-withdrawing halogens increase the acidity of the aromatic C-H protons. This can facilitate C-H activation processes, such as the concerted metalation-deprotonation step in ruthenium-catalyzed reactions, by making the proton easier to remove.

The specific substitution pattern—a fluorine atom ortho to the reactive group and chlorine atoms at the meta positions—creates a powerful and cumulative electron-withdrawing effect that strongly dictates the substrate's reactivity profile. masterorganicchemistry.com

Table 2: Electronic Properties of Halogen Substituents

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring |

|---|---|---|---|---|

| Fluorine | Ortho (C2) | Strong | Weak | Strong deactivation |

| Chlorine | Meta (C3) | Strong | Negligible from meta | Strong deactivation |

| Chlorine | Meta (C5) | Strong | Negligible from meta | Strong deactivation |

Steric Hindrance Considerations from Substituents

While electronic effects are dominant, steric factors also play a crucial role in directing reaction outcomes.

Ortho-Fluorine Substituent : Fluorine has a relatively small van der Waals radius (1.47 Å) compared to chlorine (1.75 Å) or a methyl group (~2.0 Å). However, its position ortho to the aminomethyl group can still exert significant steric influence. In palladium-catalyzed reactions, the ortho-substituent can hinder the approach of bulky phosphine-ligated palladium complexes, potentially slowing down the reaction rate. organic-chemistry.org In Ru-catalyzed C-H activation, the size of the ortho-substituent can affect the stability and geometry of the ruthenacycle intermediate, thereby influencing selectivity and efficiency.

The interplay between the small but electronically powerful ortho-fluoro group and the larger meta-chloro groups creates a unique steric environment that must be considered in catalyst and ligand design for efficient transformations. organic-chemistry.org

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies of reactions involving halogenated aryl compounds provide quantitative insight into the mechanistic steps discussed above.

Kinetics : For palladium-catalyzed aminations, kinetic studies have often shown that the oxidative addition of the aryl halide is the turnover-limiting step. mit.eduuwindsor.ca The reaction rate typically shows a first-order dependence on the concentration of both the catalyst and the aryl halide. uvic.ca However, for highly electron-deficient aryl halides, the subsequent reductive elimination step can become rate-limiting. nih.govescholarship.org In such cases, the reaction may show a zero-order dependence on the aryl halide concentration. uwindsor.ca Given the electron-deficient nature of the (3,5-Dichloro-2-fluorophenyl) ring system, reactions involving its derivatives could exhibit complex kinetic profiles where the rate-limiting step might shift depending on the specific coupling partners and reaction conditions.

Systematic studies, such as Hammett plots, which correlate reaction rates with substituent electronic parameters, would be invaluable for quantifying the potent electronic impact of the 2-fluoro-3,5-dichloro substitution pattern on reaction kinetics. mit.edu Such analyses would likely reveal a large positive ρ (rho) value for reactions where nucleophilic attack on the ring or oxidative addition is rate-determining, confirming the strong accelerating effect of the electron-withdrawing substituents.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Arylmethanamines

The synthesis of halogenated arylmethanamines, including "(3,5-Dichloro-2-fluorophenyl)methanamine," traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic routes. Key areas of exploration will include:

Catalytic Reductive Amination: Direct conversion of the corresponding benzaldehyde (B42025) or ketone using green reducing agents and catalysts.

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis with improved control over reaction parameters.

Biocatalysis: Employing enzymes, such as transaminases, to achieve enantioselective synthesis, which is crucial for pharmaceutical applications.

| Synthetic Approach | Potential Advantages |

| Catalytic Reductive Amination | Fewer steps, higher atom economy |

| Flow Chemistry | Enhanced safety, scalability, and control |

| Biocatalysis | High enantioselectivity, mild reaction conditions |

Expanding the Scope of Derivatization Reactions for Diverse Chemical Space Exploration

To explore the potential applications of "this compound," a diverse library of its derivatives is necessary. Future research will focus on expanding the portfolio of derivatization reactions, moving beyond simple N-acylation or N-alkylation. This will involve:

Transition Metal-Catalyzed Cross-Coupling Reactions: Utilizing the aryl halide functionalities for Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce a wide range of substituents.

Photoredox Catalysis: Employing light-mediated reactions for novel C-H functionalization and the formation of complex molecular architectures under mild conditions.

Multicomponent Reactions: Developing one-pot syntheses that combine three or more reactants to rapidly generate complex and diverse molecular scaffolds.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Capabilities

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules. For "this compound" and its derivatives, advanced computational modeling will be instrumental in:

Predicting Physicochemical Properties: Using quantum mechanics and molecular dynamics simulations to forecast properties such as solubility, stability, and bioavailability.

Elucidating Reaction Mechanisms: Understanding the intricate details of synthetic and biological pathways to optimize reactions and design more effective molecules.

Virtual Screening and Drug Design: Employing docking and other in silico methods to predict the binding affinity of derivatives to biological targets, thereby guiding synthetic efforts.

| Computational Method | Application |

| Quantum Mechanics (QM) | Prediction of electronic properties and reaction energetics |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions |

| Docking | Prediction of binding modes and affinities to biological targets |

Exploration of Emerging Applications beyond Current Identified Uses

While the specific applications of "this compound" are not yet defined, its halogenated aromatic structure suggests potential in several emerging fields beyond traditional pharmaceuticals. Future exploratory research could focus on:

Advanced Materials Science: Investigating the use of its derivatives as building blocks for functional polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the halogen atoms can tune electronic and photophysical properties.

Catalysis: Exploring the potential of its metal complexes as catalysts for organic transformations, leveraging the electronic effects of the halogen substituents to modulate catalytic activity and selectivity.

The systematic exploration of these future research directions will be crucial in unlocking the full potential of "this compound" and its derivatives, paving the way for novel discoveries and applications across various scientific disciplines.

Q & A

Q. Key considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4).

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Storage : Store in airtight containers under refrigeration (2–8°C) with desiccants to prevent moisture absorption .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

Q. First aid :

- Skin contact : Wash with soap/water for 15 minutes.

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

Advanced: How can conflicting NMR data for halogenated methanamine derivatives be resolved?

Answer:

Discrepancies in ¹H/¹³C NMR (e.g., unexpected splitting or shifts) may arise from:

- Dynamic effects : Rotameric interconversion of the methanamine group. Use variable-temperature NMR (e.g., 25°C to −40°C) to "freeze" conformers.

- Solvent interactions : Deuterated DMSO may induce shifts via hydrogen bonding; compare data in CDCl₃ vs. DMSO-d₆.

Validation : Cross-check with X-ray crystallography (e.g., SHELXL refinement ) or high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Advanced: How do chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic effects : The meta -Cl and ortho -F substituents create an electron-deficient aromatic ring (Hammett σₚ values: Cl = +0.23, F = +0.06), favoring nucleophilic aromatic substitution (SNAr) at the para position relative to fluorine.

- Steric effects : The ortho -F group may hinder access to reactive sites, necessitating elevated temperatures (80–120°C) for Suzuki-Miyaura couplings.

Q. Case study :

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 65 | |

| Buchwald-Hartwig | XPhos Pd G3 | 78 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹⁹F NMR : A singlet near δ −110 ppm (ortho-F) and δ −60 ppm (meta-Cl) confirms substitution patterns.

- IR spectroscopy : N-H stretch ~3350 cm⁻¹ (primary amine); C-Cl stretches ~750 cm⁻¹.

- MS (ESI+) : Expected [M+H]⁺ = 218.0 (C₇H₆Cl₂FN⁺) .

Q. Results :

| Condition | Degradation (% after 30 days) | Major Degradant |

|---|---|---|

| 40°C/75% RH | 12% | N-Oxide derivative |

| −20°C | <2% | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.